molecular formula C21H26N2O3S B2904517 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 1903592-60-8

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No. B2904517
CAS RN: 1903592-60-8
M. Wt: 386.51
InChI Key: DAZSWTYTDIPMLF-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study highlighted the potential anticancer activities of sulfur-containing heterocyclic analogs, including compounds similar to N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide. These compounds exhibited selective toxicity towards laryngeal cancer cells by inducing apoptotic cell death and arresting cells in the Sub-G1 phase. This suggests their potential for development into anticancer agents, particularly when combined with other drugs to enhance chemotherapy outcomes (Haridevamuthu et al., 2023).

Antihypertensive Activity

Another application is in the synthesis of novel compounds with potential antihypertensive effects. A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , were prepared for screening as antihypertensive agents. These compounds demonstrated varying degrees of activity, suggesting the importance of the structural elements present in compounds like this compound for biological activity (Caroon et al., 1981).

Synthesis and Structural Studies

Research into the synthesis and crystal structure of compounds containing thiophene and benzothiazole units has provided insights into the design and development of new materials with potential applications in various fields, including pharmaceuticals and materials science. For instance, studies on the crystal structure and hydrogen-bonding properties of related compounds have helped understand their chemical behavior and interaction mechanisms, which is crucial for designing compounds with desired properties (Chen, 2015).

Molecular Docking and Anticancer Studies

Molecular docking and in vitro studies have been conducted on chalcone analogues of benzimidazole, which share some structural similarities with the compound of interest, to assess their potential as epidermal growth factor receptor inhibitors and anticancer agents. These studies reveal the significance of the structural components of these compounds in binding to biological targets and exerting biological effects, thus highlighting their potential in anticancer therapy (Chhajed et al., 2016).

properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZSWTYTDIPMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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